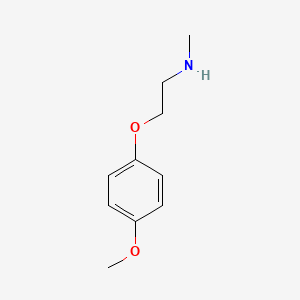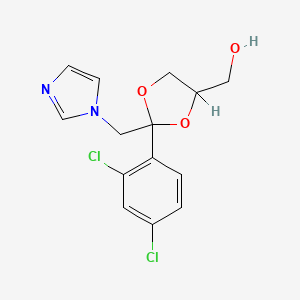![molecular formula C15H20N2O2S B1362113 1-[(5-メトキシ-1-メチル-1H-ベンゾイミダゾール-2-イル)チオ]-3,3-ジメチルブタン-2-オン CAS No. 302929-96-0](/img/structure/B1362113.png)
1-[(5-メトキシ-1-メチル-1H-ベンゾイミダゾール-2-イル)チオ]-3,3-ジメチルブタン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring . The specific structure of “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would include these rings, along with additional functional groups specified in the name of the compound.Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would participate in are not specified in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound . These properties can include solubility, melting point, boiling point, and more.科学的研究の応用
抗菌活性
この化合物は、抗菌剤としての可能性について研究されています。 その誘導体は、さまざまな菌株の細菌や真菌に対して阻害作用を示しており、新しい抗菌薬の開発における有用性を示唆しています .
結核治療
研究によると、特定のベンゾイミダゾール誘導体は、結核の原因となるMycobacterium tuberculosisに対して活性を持つことが示唆されており、本化合物は結核の治療に利用できる可能性があります .
プロトンポンプ阻害
ベンゾイミダゾール誘導体は、プロトンポンプ阻害作用で知られています。 この化合物は、胃酸分泌を抑制する効果がある可能性があり、酸関連疾患の新しい治療法につながる可能性があります .
配位化合物の合成
化合物中のチオール基は配位子として作用し、金属と配位錯体を形成することができます。 これは、特定の特性を持つ新規材料を合成するための無機化学の分野で役立ちます .
化学的貯蔵と安定性研究
さまざまな条件下での化合物の安定性を研究することで、その貯蔵要件を理解することができます。これは、実験室での取り扱いと使用において重要です。
各アプリケーション分野は、探求に満ちた分野であり、この化合物の汎用性は、科学研究のための貴重な対象となります。 上記の分析は、2021年の最後の更新時点での現在の理解と入手可能なデータに基づいており、最近の検索結果で補完されています . これらのアプリケーションにおけるこの化合物の可能性を完全に実現するためには、さらなる研究と実験が必要です。
作用機序
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can bind to dna grooves and have peroxide mediated dna-cleavage properties .
Mode of Action
The mode of action of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one involves its interaction with DNA grooves, leading to peroxide mediated DNA-cleavage . This interaction can lead to high cytotoxic activities .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with the formation of fungal hyphae , suggesting that this compound may affect similar pathways.
Result of Action
The molecular and cellular effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one’s action include DNA cleavage, which can lead to cytotoxic activities . This suggests that the compound may have potential applications in cancer treatment.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby disrupting normal cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of various metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound determines its interaction with various biomolecules and its overall biological effects .
特性
IUPAC Name |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUEAVXLPQMSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357765 |
Source


|
| Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302929-96-0 |
Source


|
| Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)




![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)